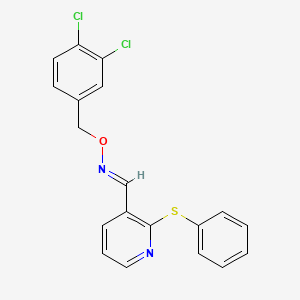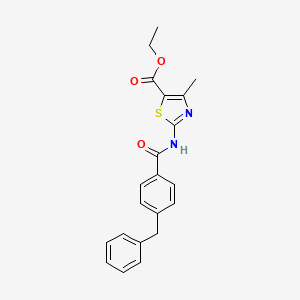
2-(phenylsulfanyl)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(phenylsulfanyl)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime is a chemical compound with the molecular formula C19H14Cl2N2OS and a molecular weight of 389.3 g/mol . This compound is known for its unique structure, which includes a phenylsulfanyl group attached to a nicotinaldehyde moiety, and an oxime group linked to a 3,4-dichlorobenzyl group .
Méthodes De Préparation
The synthesis of 2-(phenylsulfanyl)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime typically involves the reaction of 2-(phenylsulfanyl)nicotinaldehyde with O-(3,4-dichlorobenzyl)hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is usually carried out at room temperature or slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
2-(phenylsulfanyl)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(phenylsulfanyl)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime has various applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-(phenylsulfanyl)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime involves its interaction with molecular targets such as enzymes or receptors . The oxime group can form hydrogen bonds with active site residues, while the phenylsulfanyl and dichlorobenzyl groups can interact with hydrophobic pockets . These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(phenylsulfanyl)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime include:
2-(phenylsulfanyl)nicotinaldehyde: Lacks the oxime and dichlorobenzyl groups, making it less versatile in certain reactions.
O-(3,4-dichlorobenzyl)hydroxylamine: Lacks the nicotinaldehyde and phenylsulfanyl groups, limiting its applications.
The uniqueness of this compound lies in its combined structural features, which provide a balance of reactivity and stability, making it suitable for a wide range of applications .
Propriétés
IUPAC Name |
(E)-N-[(3,4-dichlorophenyl)methoxy]-1-(2-phenylsulfanylpyridin-3-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2OS/c20-17-9-8-14(11-18(17)21)13-24-23-12-15-5-4-10-22-19(15)25-16-6-2-1-3-7-16/h1-12H,13H2/b23-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCPXJKGKSKADQ-FSJBWODESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=CC=N2)C=NOCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC2=C(C=CC=N2)/C=N/OCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amino)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2480051.png)

![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2480053.png)
![tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2480055.png)

![N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2480057.png)


![N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2480065.png)
![3-(3-chlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one](/img/structure/B2480066.png)
![2-Methyl-4-[methyl(pyridin-3-yl)amino]phenol](/img/structure/B2480068.png)

